molecular formula C16H23NO5S B11695911 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11695911
M. Wt: 341.4 g/mol
InChI Key: FETOMBLRQHKUQS-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its complex structure, which includes multiple functional groups such as esters, amides, and alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Ester Groups: Esterification reactions are used to introduce the diethyl ester groups at the 2 and 4 positions of the thiophene ring.

    Amidation: The amide group is introduced by reacting the ester with 2,2-dimethylpropanamide under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or amide groups, converting them into alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diethyl 5-(2,2-dimethylpropanamido)-3-methylthiophene-2,4-dicarboxylate: Unique due to its specific combination of functional groups.

    Thiophene-2,4-dicarboxylate: Lacks the amide and additional alkyl groups, resulting in different chemical properties.

    2,4-Diethylthiophene: Lacks the ester and amide groups, leading to different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of ester, amide, and alkyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

diethyl 5-(2,2-dimethylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H23NO5S/c1-7-21-13(18)10-9(3)11(14(19)22-8-2)23-12(10)17-15(20)16(4,5)6/h7-8H2,1-6H3,(H,17,20)

InChI Key

FETOMBLRQHKUQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)(C)C

Origin of Product

United States

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